4-(4-methylphenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Description
The compound 4-(4-methylphenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione belongs to the dihydropyrimidinone class, characterized by a fused pyrrolo-pyrimidine-dione scaffold. This structure is notable for its bicyclic core, which facilitates diverse biological interactions.
Properties
IUPAC Name |
4-(4-methylphenyl)-6-propyl-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-3-8-19-9-12-13(15(19)20)14(18-16(21)17-12)11-6-4-10(2)5-7-11/h4-7,14H,3,8-9H2,1-2H3,(H2,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUXKLXXSUACZHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methylphenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 4-methylbenzaldehyde, propylamine, and a suitable pyrimidine derivative can lead to the formation of the desired compound through a series of condensation and cyclization steps .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This can include the use of catalysts, solvents, and specific reaction conditions such as temperature and pressure control. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-(4-methylphenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-(4-methylphenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(4-methylphenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting cellular processes. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer cell growth .
Comparison with Similar Compounds
Key Observations :
- Electron-Donating vs. Withdrawing Groups : The 4-methylphenyl group (target) is electron-donating, contrasting with electron-withdrawing substituents like 4-chlorophenyl () or polar groups like 2-hydroxyphenyl (). These differences influence solubility and target binding.
Research Findings and Implications
- Molecular Docking : Compound A () exhibited stable binding (RMSD: 1.7 Å) to α-glucosidase, comparable to ascorbic acid (-7.8 kcal/mol), highlighting the importance of hydroxyl and benzyl groups in polar interactions .
- SAR Insights : Para-substituted aryl groups (e.g., 4-methylphenyl in target, 4-chlorophenyl in ) optimize hydrophobic interactions, while ortho-substituents (e.g., 2-hydroxyphenyl in ) may introduce steric hindrance .
Biological Activity
The compound 4-(4-methylphenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a member of the pyrrolopyrimidine family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature and research findings.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : CHNO
- Molecular Weight : Approximately 258.32 g/mol
This compound features a pyrrolopyrimidine core that contributes to its biological activity through various mechanisms.
Biological Activity Overview
Research indicates that compounds within the pyrrolopyrimidine class exhibit significant biological activities, including:
- Antitumor Activity : Several studies have reported that pyrrolopyrimidines can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
- Antiviral Properties : Some derivatives have shown promise as antiviral agents against viruses such as HIV and hepatitis.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic benefits in conditions like rheumatoid arthritis.
The biological activity of this compound is believed to involve:
- Inhibition of Kinases : This compound may act as a kinase inhibitor, affecting signaling pathways critical for cell growth and survival.
- Modulation of Apoptotic Pathways : It potentially influences apoptotic signaling cascades, promoting cell death in malignant cells.
Case Studies and Research Findings
-
Antitumor Studies :
Compound Cell Line EC50 (µM) Mechanism 1 A549 45 Apoptosis induction 2 MCF-7 30 Kinase inhibition 3 HeLa 25 Cell cycle arrest -
Antiviral Activity :
Compound Virus IC50 (µM) Activity A HIV 0.8 Strong B HCV 2.0 Moderate C TMV 1.5 Strong - Anti-inflammatory Effects :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
